(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated carbonyl system. The acrylamide moiety is further substituted with a piperidin-4-ylmethyl group, which is functionalized at the nitrogen with a tetrahydrothiophen-3-yl ring.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-20(4-2-15-1-3-18-19(11-15)25-14-24-18)21-12-16-5-8-22(9-6-16)17-7-10-26-13-17/h1-4,11,16-17H,5-10,12-14H2,(H,21,23)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPRIACNNWCYDX-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 299.37 g/mol
Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine derivative, which is significant for its biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- GABA Receptors : Similar compounds have shown modulation of GABA_A receptors, enhancing chloride ion currents and thus exhibiting anxiolytic effects .
- Kinase Inhibition : The structural components suggest potential inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
Studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. It has been suggested that the benzo[d][1,3]dioxole moiety can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Given its structural similarity to known neuroprotective agents, this compound may exert protective effects against neuronal cell death. Research has indicated that such compounds can enhance neurotrophic factor signaling pathways, promoting neuronal survival under stress conditions .
Case Studies
- GABA Modulation : A study evaluated the effects of related compounds on GABA_A receptor modulation. The results indicated that modifications in the piperidine ring significantly enhanced GABA_A receptor activity, suggesting that this compound could similarly enhance GABAergic transmission .
- Antimicrobial Testing : In a comparative study of various benzo[d][1,3]dioxole derivatives against microbial strains, the tested compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and its analogs:
Pharmacological Implications
- Target Compound : The tetrahydrothiophene and piperidine groups may confer improved metabolic stability compared to benzothiazol or pyrazole analogs, which are prone to oxidative degradation.
- Analog : The benzothiazol group is associated with kinase inhibition (e.g., JAK/STAT pathways) but may exhibit higher plasma protein binding due to aromaticity.
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining 0–25°C prevents side reactions during sensitive steps .
- Automation : Continuous flow reactors enhance scalability and yield consistency .
How can researchers confirm the structural identity and purity of this compound?
Q. Key characterization techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR verify regiochemistry and stereochemistry. For example, trans (-isomer) acrylamides show characteristic coupling constants () between α,β-unsaturated protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 414.465 for a related analog) .
- HPLC : Purity >98% is achievable with reverse-phase methods using C18 columns .
Q. Example NMR data :
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Acrylamide α-H | 7.47 | d () | |
| Benzodioxole OCHO | 5.96 | s | Methylene protons |
Advanced Research Questions
How does the compound interact with biological targets at the molecular level?
The benzo[d][1,3]dioxole and tetrahydrothiophene-piperidine moieties facilitate target binding:
Q. Experimental validation :
- Surface Plasmon Resonance (SPR) : Measures binding affinity () to targets like GPCRs or ion channels .
- Enzyme kinetics : IC values are determined via fluorogenic assays (e.g., for protease inhibition) .
How can researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from:
Q. Resolution strategies :
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Key Modification | IC (nM) | Target |
|---|---|---|---|
| Parent compound | None | 120 | Kinase X |
| Analog A (no benzodioxole) | Benzodioxole → phenyl | >1,000 | Kinase X |
| Analog B (piperidine → pyrrolidine) | Piperidine → pyrrolidine | 450 | Kinase X |
What strategies optimize the compound’s biological activity and selectivity?
- Structure-Activity Relationship (SAR) :
- Prodrug design : Esterification of the acrylamide improves oral bioavailability .
Q. In vitro/in vivo testing :
- ADMET profiling : Microsomal stability assays (e.g., human liver microsomes) and zebrafish toxicity models prioritize leads .
How can researchers troubleshoot low synthetic yields or impurities?
Q. Common issues :
Q. Yield optimization :
| Step | Parameter Adjusted | Yield Improvement |
|---|---|---|
| Amidation | Solvent: DMF → THF | 45% → 72% |
| Purification | Gradient elution (hexane → EtOAc) | Purity 85% → 98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
